molecular formula C8H6N2O4 B11638096 Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide CAS No. 36389-06-7

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Cat. No.: B11638096
CAS No.: 36389-06-7
M. Wt: 194.14 g/mol
InChI Key: RNWZDPNHUZUYQZ-UHFFFAOYSA-N
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Description

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide typically involves the reaction of 2,1,3-benzoxadiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of benzoxadiazole, such as quinoxaline derivatives and other substituted benzoxadiazoles .

Scientific Research Applications

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its heterocyclic structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzoxadiazole-5-carboxylic acid
  • Methyl 2,1,3-benzothiadiazole-5-carboxylate
  • 5,6-Dimethyl-2,1,3-benzoxadiazole 1-oxide

Uniqueness

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is unique due to its specific ester functional group and the presence of an oxide moiety.

Biological Activity

Methyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of benzoxadiazole derivatives noted for their versatile biological properties. The structure can be represented as follows:

\text{Methyl 2 1 3 benzoxadiazole 5 carboxylate 1 oxide C 10}H_{9}N_{3}O_{4}}

Antimicrobial Activity

Benzoxadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. A study evaluating the antimicrobial efficacy of several benzoxadiazole derivatives revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against B. subtilis
This compound3216
Benzoxazole derivative A6432
Benzoxazole derivative B12864

The minimal inhibitory concentration (MIC) values indicate that this compound has a notable effect on bacterial growth inhibition.

Anticancer Activity

Recent studies have explored the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity against Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxicity of this compound on different cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated:

  • MCF-7 Cells : IC50 = 15 µM
  • A549 Cells : IC50 = 20 µM
  • PC3 Cells : IC50 = 18 µM

These findings suggest that this compound possesses significant anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell signaling and metabolic pathways. Research indicates that it may inhibit specific enzymes or receptor interactions critical for cancer cell survival and proliferation.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, benzoxadiazoles have been reported to exhibit:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Reducing inflammation in various models.

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against multiple cancer types
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

methyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-8(11)5-2-3-7-6(4-5)9-14-10(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWZDPNHUZUYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NO[N+](=C2C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319443
Record name Methyl 1-oxo-2,1lambda~5~,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36389-06-7
Record name NSC345389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-oxo-2,1lambda~5~,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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